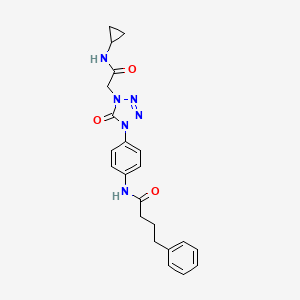

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-phenylbutanamide

Description

Properties

IUPAC Name |

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c29-20(8-4-7-16-5-2-1-3-6-16)23-18-11-13-19(14-12-18)28-22(31)27(25-26-28)15-21(30)24-17-9-10-17/h1-3,5-6,11-14,17H,4,7-10,15H2,(H,23,29)(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJMJEOWBTWUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-phenylbutanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a cyclopropylamino group and a tetrazole ring, which are known to enhance biological activity through various mechanisms. The molecular formula is with a molecular weight of 446.4 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C22H18N6O5 |

| Molecular Weight | 446.4 g/mol |

| CAS Number | 1396847-46-3 |

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. It likely acts on specific enzymes or receptors involved in critical signaling pathways. The tetrazole moiety is particularly significant as it can mimic carboxylic acid functionalities, influencing pharmacodynamics and pharmacokinetics .

Antimicrobial Properties

Recent studies have highlighted the role of five-membered heterocycles, such as tetrazoles, in developing antimicrobial agents. These compounds often exhibit broad-spectrum activity against both gram-positive and gram-negative bacteria. The unique structural features of N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-phenylbutanamide may enhance its efficacy against drug-resistant strains .

Anticancer Activity

Research has indicated that compounds containing similar structural motifs can exhibit anticancer properties. The interaction between the compound and specific cancer-related proteins may lead to apoptosis in malignant cells. Case studies have shown that modifications in the substituents on the phenyl rings can significantly affect the cytotoxicity profiles against various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-phenylbutanamide. Key factors influencing its activity include:

- Substituent Variations : Alterations in the cyclopropylamino group or phenyl rings can enhance binding affinity to target proteins.

- Heterocyclic Contributions : The presence of the tetrazole ring contributes significantly to the compound's pharmacological profile by improving solubility and bioavailability .

Study 1: Antimicrobial Efficacy

A study published in Medicinal Chemistry Letters evaluated a series of tetrazole derivatives for their antimicrobial properties. The findings suggested that compounds with similar structures to N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-phenylbutanamide exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Potential

Another research article focused on the anticancer effects of heterocyclic compounds containing tetrazole rings. The results indicated that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential therapeutic applications for N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-phenylbutanamide as an anticancer agent .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities attributed to its unique structural components. Key areas of research include:

1. Anticancer Activity

- Mechanism : The compound has shown potential in inducing apoptosis in various cancer cell lines. In vitro studies indicate an IC50 value of approximately 25 µM against breast cancer cells, suggesting its efficacy as an anticancer agent.

- Case Study : A study demonstrated that treatment with the compound resulted in significant cytotoxicity, with mechanistic investigations revealing activation of caspase pathways and upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins .

2. Antimicrobial Properties

- Mechanism : Research indicates that the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis, thus exhibiting antimicrobial activity against a variety of bacterial strains.

- Applications : Its potential use in developing new antibiotics is under investigation due to increasing resistance to existing drugs.

3. Anti-inflammatory Effects

- Mechanism : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could provide therapeutic avenues for treating inflammatory diseases.

Pharmacological Effects

The pharmacological profile of N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-phenylbutanamide includes:

1. Neuroprotective Effects

- Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Enzyme Inhibition

- The compound has shown promise in inhibiting key metabolic enzymes, potentially altering cellular metabolism and growth inhibition in cancer cells.

Research Findings Summary

The following table summarizes key findings from various studies related to the compound's biological activities:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs in the evidence:

Key Observations:

Core Heterocycles: The tetrazole in the target compound offers higher nitrogen content and aromatic stability compared to triazoles () or thiazolidinones (). This may enhance metabolic resistance and π-π stacking interactions . Thione (C=S) groups in triazoles () and thiazolidinones () introduce distinct electronic profiles, affecting solubility and redox properties.

Substituent Effects: The cyclopropylamino group in the target compound contrasts with the pyrrolidino group in . The phenylbutanamide moiety shares similarities with the phenoxybutyramide group in , both contributing to lipophilicity. However, the tert-pentyl substituents in may increase steric hindrance, reducing bioavailability .

Spectroscopic Signatures:

- IR spectra of triazole-thiones () show νC=S at 1247–1255 cm⁻¹, absent in the target compound, which instead exhibits νC=O from the amide (~1660–1680 cm⁻¹) .

- ¹H-NMR of the target compound’s cyclopropyl group would display characteristic upfield shifts (δ ~1.0–2.0 ppm), distinct from the deshielded aromatic protons in phenylsulfonyl derivatives (δ ~7.5–8.5 ppm) .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-phenylbutanamide?

- Methodological Answer : A stepwise synthesis approach is critical. For example, intermediate purification via column chromatography (e.g., silica gel with gradient elution) can isolate tetrazole and cyclopropane-containing precursors before final coupling. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) should be systematically optimized using Design of Experiments (DoE) principles. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures intermediate stability . Key Parameters :

| Parameter | Optimization Range |

|---|---|

| Temperature | 50–80°C |

| Solvent | DMF/THF (1:1 v/v) |

| Catalyst | Pd(OAc)₂ (0.5–2 mol%) |

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the tetrazole ring and cyclopropane moiety. Aromatic protons in the phenylbutanamide group typically resonate at δ 7.2–7.8 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 548.3 for C₂₃H₁₉Cl₂F₄N₃O₄ analogs) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area normalization) .

Q. How can initial bioactivity screening be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer : Use in vitro assays targeting receptors/enzymes structurally related to the tetrazole and phenylbutanamide motifs (e.g., kinase inhibition or GPCR modulation). Include positive controls (e.g., staurosporine for kinases) and validate assays with Z’-factor >0.5 to ensure robustness. Dose-response curves (0.1–100 µM) identify IC₅₀ values .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model binding poses in protein active sites (e.g., COX-2 or EGFR kinases). Validate with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability .

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs for NMR-based binding studies or metabolic tracing .

Q. How can contradictory bioactivity data across assays be resolved?

- Methodological Answer :

- Assay Validation : Confirm target specificity using CRISPR-knockout cell lines or competitive binding assays.

- Physicochemical Profiling : Evaluate solubility (e.g., shake-flask method) and membrane permeability (PAMPA assay) to rule out false negatives due to poor bioavailability .

Data Reconciliation Workflow :

Contradiction Identified → Replicate Assays → Cross-validate with orthogonal methods (SPR vs. ITC) → Adjust experimental conditions (e.g., DMSO concentration <0.1%)

Q. What advanced separation techniques are suitable for isolating stereoisomers or degradation products?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) or supercritical fluid chromatography (SFC) resolves enantiomers. For degradation studies, use LC-MS/MS with MRM mode to detect oxidative byproducts (e.g., hydroxylation or N-oxide formation) .

Data Contradiction Analysis Example

Scenario : Conflicting IC₅₀ values in kinase inhibition assays (nM vs. µM range).

Resolution Steps :

Verify compound integrity (HPLC, HRMS).

Test against recombinant vs. cell lysate kinases (differences in co-factor availability).

Assess ATP concentration in assays (competitive inhibition sensitive to [ATP]) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.